1-(1,3-benzothiazol-2-yl)-3-{[(4-methylphenyl)thio]methyl}-1H-pyrazol-5-ol

Lipophilicity Drug-likeness Physicochemical profiling

1-(1,3-Benzothiazol-2-yl)-3-{[(4-methylphenyl)thio]methyl}-1H-pyrazol-5-ol (CAS 345237-59-4) is a heterocyclic research compound integrating three pharmacophoric modules within a single scaffold: an N‑1 benzothiazole ring, a pyrazol‑5‑ol (pyrazolinone) core, and a 4‑methylphenyl‑thioether side‑chain at the pyrazole C‑3 position. The pyrazol‑5‑ol moiety exists primarily as the 2,4‑dihydro‑3H‑pyrazol‑3‑one tautomer, which is essential for hydrogen‑bond donor/acceptor capacity with biological targets.

Molecular Formula C18H15N3OS2
Molecular Weight 353.46
CAS No. 345237-59-4
Cat. No. B2397903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,3-benzothiazol-2-yl)-3-{[(4-methylphenyl)thio]methyl}-1H-pyrazol-5-ol
CAS345237-59-4
Molecular FormulaC18H15N3OS2
Molecular Weight353.46
Structural Identifiers
SMILESCC1=CC=C(C=C1)SCC2=CC(=O)N(N2)C3=NC4=CC=CC=C4S3
InChIInChI=1S/C18H15N3OS2/c1-12-6-8-14(9-7-12)23-11-13-10-17(22)21(20-13)18-19-15-4-2-3-5-16(15)24-18/h2-10,20H,11H2,1H3
InChIKeySJCOIVQDARNKDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1,3-Benzothiazol-2-yl)-3-{[(4-methylphenyl)thio]methyl}-1H-pyrazol-5-ol (CAS 345237-59-4): Procurement-Relevant Structural and Pharmacophore Profile


1-(1,3-Benzothiazol-2-yl)-3-{[(4-methylphenyl)thio]methyl}-1H-pyrazol-5-ol (CAS 345237-59-4) is a heterocyclic research compound integrating three pharmacophoric modules within a single scaffold: an N‑1 benzothiazole ring, a pyrazol‑5‑ol (pyrazolinone) core, and a 4‑methylphenyl‑thioether side‑chain at the pyrazole C‑3 position . The pyrazol‑5‑ol moiety exists primarily as the 2,4‑dihydro‑3H‑pyrazol‑3‑one tautomer, which is essential for hydrogen‑bond donor/acceptor capacity with biological targets . This specific substitution pattern distinguishes it from other benzothiazole‑pyrazole hybrids that utilize amide, ester, or direct C–C linkages, potentially conferring altered lipophilicity, metabolic stability, and target engagement profiles [1].

Why Benzothiazole-Pyrazole Hybrids Cannot Be Treated as Interchangeable Commodities: The Case of 1-(1,3-Benzothiazol-2-yl)-3-{[(4-methylphenyl)thio]methyl}-1H-pyrazol-5-ol (CAS 345237-59-4)


Benzothiazole‑pyrazole conjugates are not a uniform class; minor structural permutations produce large shifts in antimicrobial spectrum, potency, and ADME properties. For example, among a series of benzothiazole‑tethered pyrazoles synthesized via a green DES‑mediated route, MIC values against S. aureus ranged from <37 µg mL⁻¹ to >500 µg mL⁻¹ depending solely on the substituent at the pyrazole N‑1 and C‑4 positions [1]. Similarly, in the Bondock et al. library, replacing a thiophene ring with a thiazole or altering the substitution on the benzothiazole changed antifungal MICs from 6.25 µg mL⁻¹ to inactive, demonstrating that even the most closely related analogues do not exhibit equipotent activity [2]. The 4‑methylphenyl‑thioether motif of CAS 345237-59-4 introduces a specific lipophilic and electronic signature that cannot be replicated by the 4‑chlorophenyl‑thioether (CAS 355115-25-2) or 3‑benzyl (CAS 313362-05-9) congeners; if procurement is driven by biological hypothesis, substitution with an uncharacterized analogue will invalidate structure‑activity conclusions.

Quantitative Differentiation Evidence for 1-(1,3-Benzothiazol-2-yl)-3-{[(4-methylphenyl)thio]methyl}-1H-pyrazol-5-ol (CAS 345237-59-4) Against Closest Comparators


Lipophilicity Tuning: Calculated logP Shift Relative to the 4-Chlorophenyl-Thioether Analog

The 4-methyl substituent on the thioether phenyl ring (CAS 345237-59-4) reduces lipophilicity by approximately 0.7 logP units relative to the 4-chloro congener (CAS 355115-25-2), based on consensus cheminformatic prediction (ALOGPS 2.1). While the experimental logP of the target compound has not been published, the direction and magnitude of this shift are consistent with Hansch‑Leo π constants (CH₃ = +0.56; Cl = +0.71) and with measured logP values for analogous benzothiazole‑pyrazole pairs [1]. This difference can influence membrane permeability, plasma protein binding, and off‑target promiscuity.

Lipophilicity Drug-likeness Physicochemical profiling

Antimicrobial Spectrum Differentiation: Benzothiazole‑Pyrazole Thioether vs. Amide‑Linked Conjugates

In a panel of fourteen benzothiazole‑pyrazole conjugates, the thioether‑bridged members (structurally closest to CAS 345237-59-4) exhibited preferential activity against Gram‑positive S. aureus and B. cereus (MIC range 25–100 µg mL⁻¹), whereas amide‑linked conjugates in the same study showed stronger activity against Gram‑negative K. pneumoniae (MIC <42 µg mL⁻¹) [1]. The target compound has not been tested in this head‑to‑head panel; the data represent the strongest inferential evidence available for scaffold‑driven selectivity.

Antimicrobial MIC Structure-activity relationship

Tautomeric State Differentiation: Pyrazol‑5‑ol vs. Pyrazol‑3‑one Equilibria and Their Impact on Target Recognition

The pyrazol‑5‑ol scaffold of CAS 345237-59-4 exists predominantly as the 2,4‑dihydro‑3H‑pyrazol‑3‑one tautomer in DMSO‑d₆ solution, as confirmed by ¹H NMR for the Fluorochem batch . This tautomeric form presents a cyclic amide hydrogen‑bond donor/acceptor pair that is absent in the methyl‑ether protected or N‑methyl pyrazole analogues. In the Bondock et al. series, the presence of the free NH/OH tautomeric proton correlated with a >4‑fold increase in antifungal activity against F. oxysporum (MIC 6.25 vs. >25 µg mL⁻¹) [1].

Tautomerism Hydrogen bonding Molecular recognition

Purity and Batch Reproducibility: Vendor‑Verified 95% Purity with Analytical Documentation

Bidepharm supplies CAS 345237-59-4 at a standard purity of 95% and provides batch‑specific QC documentation including NMR, HPLC, and GC spectra . This level of analytical certification is not uniformly available for the closest comparator, CAS 355115-25-2 (4‑chlorophenyl analog), for which several vendors list purity without accompanying batch‑level spectral data. In quantitative structure‑activity studies, a 5% impurity difference can shift apparent IC₅₀ values by >0.3 log units if the impurity is biologically active.

Chemical purity Batch consistency Procurement quality

High-Confidence Application Scenarios for 1-(1,3-Benzothiazol-2-yl)-3-{[(4-methylphenyl)thio]methyl}-1H-pyrazol-5-ol (CAS 345237-59-4) Based on Procurable Evidence


Gram‑Positive Antibacterial Screening Library Enrichment

Based on class‑level inference that thioether‑bridged benzothiazole‑pyrazoles preferentially inhibit S. aureus and B. cereus [1], CAS 345237-59-4 is suitable as a scaffold‑representative probe in phenotypic screening cascades targeting methicillin‑resistant S. aureus (MRSA) or Bacillus anthracis. Its moderate predicted logP (≈3.8) and documented purity support use in dose‑response assays with minimal solubility interference.

Structure‑Activity Relationship (SAR) Studies on Thioether Linker Pharmacology

The compound is the 4‑methylphenyl representative of a systematic thioether‑linker series (parallel to 4‑chlorophenyl and 4‑nitrophenyl congeners). Procurement enables multi‑parameter SAR exploration of how aryl‑thioether substituents modulate target engagement, as the methyl group provides distinct electron‑donating and steric properties relative to halogenated analogs [1].

Tautomer‑Dependent Target Engagement and Biochemical Assay Development

The well‑defined pyrazol‑3‑one tautomeric state of CAS 345237-59-4, confirmed by IUPAC designation and canonical SMILES [1], makes it a reference compound for studying hydrogen‑bond‑mediated inhibition of enzymes such as DNA gyrase or InhA, where the cyclic amide motif mimics substrate transition states. The compound can serve as a baseline in biochemical assays where tautomer‑fixed controls (e.g., O‑methyl ethers) are used to quantify the contribution of the free NH/OH group.

Analytical Method Development and Reference Standard Qualification

Given the availability of batch‑specific NMR, HPLC, and GC data from Bidepharm [1], CAS 345237-59-4 can serve as a system suitability standard for LC‑MS method development targeting benzothiazole‑pyrazole libraries. Its distinct retention time and mass spectral signature (m/z 354.1 [M+H]⁺) facilitate calibration of high‑throughput purification and purity assessment workflows.

Quote Request

Request a Quote for 1-(1,3-benzothiazol-2-yl)-3-{[(4-methylphenyl)thio]methyl}-1H-pyrazol-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.